5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

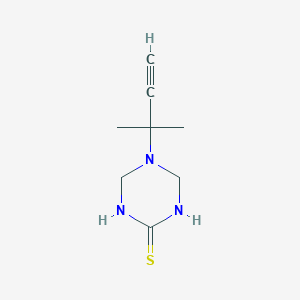

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is an organic compound characterized by its unique structure, which includes a triazinane ring and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-methylbut-3-yn-2-ol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the triazinane ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thione group to a thiol or even a hydrocarbon under strong reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or hydrocarbons.

Substitution: Various substituted triazinane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for developing new drugs targeting enzymes with active site cysteines.

Medicine

Medically, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The thione group is particularly effective in binding to metal ions, which can disrupt the function of metalloproteins in pathogens or cancer cells.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Wirkmechanismus

The mechanism by which 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione exerts its effects often involves the interaction of the thione group with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or disrupt protein function, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazinane ring.

2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound, lacking the triazinane and thione groups.

Uniqueness

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring and a thione group, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, mutagenicity, and pharmacological effects.

Chemical Structure and Properties

The compound features a triazine ring structure with a thione functional group, making it a member of the triazine family. The presence of the 2-methylbut-3-yn-2-yl substituent may influence its reactivity and biological interactions.

Toxicity Studies

Toxicity assessments indicate that 2-methylbut-3-yn-2-ol, a structural analog, has been evaluated for acute oral toxicity and dermal exposure. The compound was found to be harmful after acute oral exposure with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight (b.w.) . In studies involving various doses, high doses led to gastrointestinal irritation but were not observed in lower doses over prolonged exposure periods.

Mutagenicity

The mutagenic potential of 2-methylbut-3-yn-2-ol was assessed using the Ames test. Results showed no mutagenic effects in bacterial systems (Salmonella typhimurium) at concentrations up to 2,500 µl/plate . Furthermore, in vivo studies indicated no impairment of chromosome distribution in mice treated with varying doses of the compound . These findings suggest that the compound may not pose significant mutagenic risks.

Pharmacological Effects

Research into the pharmacological effects of related compounds indicates potential applications in various therapeutic areas. For instance, derivatives of triazine compounds have demonstrated anti-cancer properties and inhibitory effects on enzymes such as mushroom tyrosinase . These properties suggest that this compound could exhibit similar bioactivity.

Case Study: Enzyme Inhibition

A study involving triazine derivatives reported significant inhibition of mushroom tyrosinase activity by certain analogs. The strongest inhibitor showed an IC50 value of 1.12 µM compared to 24.09 µM for kojic acid, indicating that modifications to the triazine structure can enhance enzyme inhibitory activity . This suggests that 5-(2-Methylbut-3-yn-2-y)-1,3,5-triazinane-2-thione may also possess similar inhibitory capabilities.

Cytotoxicity Assessments

In cell-based experiments using B16F10 melanoma cells, several analogs demonstrated potent anti-melanogenic effects without significant cytotoxicity at concentrations ≤20 µM . This highlights the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects.

Data Summary

Eigenschaften

IUPAC Name |

5-(2-methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-8(2,3)11-5-9-7(12)10-6-11/h1H,5-6H2,2-3H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFROYRFHLKEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N1CNC(=S)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.